Leu-Gly-Pro
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Overview
Description
Leu-Gly-Pro is a dipeptide. It derives from a L-leucine, a glycine and a L-proline.
Scientific Research Applications
Intestinal Assimilation and Digestion
- The peptide Leu-Pro-Gly-Gly, closely related to Leu-Gly-Pro, plays a significant role in the intestinal assimilation process. It was found that leucine, proline, and glycine are absorbed more effectively from this tetrapeptide compared to an equivalent amino acid mixture. This peptide, when hydrolyzed, forms two dipeptides: Leu-Pro and Gly-Gly, highlighting the importance of dipeptidyl aminopeptidase IV in digestion of proline-containing peptides (Morita et al., 1983).
Molecular Structure and Binding
- Research on peptides containing Leu, Gly, and Pro has shown unique side chain conformations and molecular interactions. For example, the peptide Gly-Ala-Pro-Leu, part of the sequence Gly-Ala-Pro-Leu-Arg-Val, binds fibrinogen and inhibits platelet aggregation, demonstrating the role of such sequences in cellular processes (Gartner & Taylor, 1990).
Biochemical and Pharmacological Effects
- Peptides like this compound have been studied for their biochemical and pharmacological effects. For instance, the peptide Gly-Pro-Leu, which shares similarities with this compound, was identified as an angiotensin I converting enzyme (ACE) inhibitor, suggesting a potential role in managing hypertension (Byun & Kim, 2002).
Hemostasis and Antithrombotic Effects
- The tetrapeptide Pro-Gly-Pro-Leu has shown effectiveness in inhibiting platelet aggregation and exhibits fibrinolytic activity. In vivo, it increased anticoagulant activities and exhibited antithrombotic effects (Obergan, Rochev, & Lyapina, 2011).
Enzymatic Stability and CNS Penetration
- Cyclo(Leu-Gly), a peptide related to this compound, demonstrates enzymatic stability and the ability to penetrate the central nervous system (CNS), indicating potential therapeutic applications in CNS disorders (Hoffman, Walter, & Bulat, 1977).
Lipid-Lowering and Fibrinolytic Effects
- The leucine-containing glyprolines, including Pro-Gly-Pro-Leu and Leu-Pro-Gly-Pro, have shown lipid-lowering, fibrinolytic, and anticoagulant effects in vitro, indicating their potential in managing lipid metabolism disorders (Shabalina et al., 2015).
Properties
CAS No. |
10183-38-7 |
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Molecular Formula |
C13H23N3O4 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23N3O4/c1-8(2)6-9(14)12(18)15-7-11(17)16-5-3-4-10(16)13(19)20/h8-10H,3-7,14H2,1-2H3,(H,15,18)(H,19,20)/t9-,10-/m0/s1 |
InChI Key |
YFBBUHJJUXXZOF-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)N |
sequence |
LGP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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